BenchChemオンラインストアへようこそ!

8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline

Serotonin 5-HT2A receptor Radioligand binding Structure-affinity relationship

8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline (CAS 171066-27-6) is a synthetic, ring-brominated member of the tetrahydro-β-carboline (THBC) alkaloid family, bearing a bromine atom at the 8-position of the indole portion of the tricyclic pyrido[3,4-b]indole framework. It possesses a molecular formula of C11H11BrN2 and a monoisotopic mass of 250.010559 Da.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
CAS No. 171066-27-6
Cat. No. B2353905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline
CAS171066-27-6
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C3=C(N2)C(=CC=C3)Br
InChIInChI=1S/C11H11BrN2/c12-9-3-1-2-8-7-4-5-13-6-10(7)14-11(8)9/h1-3,13-14H,4-6H2
InChIKeyQDAJATJOFYZEDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline (CAS 171066-27-6): Compound Identity and Core Pharmacological Scaffold


8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline (CAS 171066-27-6) is a synthetic, ring-brominated member of the tetrahydro-β-carboline (THBC) alkaloid family, bearing a bromine atom at the 8-position of the indole portion of the tricyclic pyrido[3,4-b]indole framework . It possesses a molecular formula of C11H11BrN2 and a monoisotopic mass of 250.010559 Da [1]. The compound is primarily utilized as a research tool for probing serotonin 5-HT2 receptor subtypes and imidazoline I2 binding sites, where the 8-bromo substituent confers markedly enhanced target affinity relative to the unsubstituted parent heterocycle [2]. Commercial sourcing typically specifies a minimum purity of 95% (HPLC), with storage recommended under cool, dry conditions .

Why 8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline Cannot Be Replaced by Other Tetrahydro-β-carbolines in 5-HT2A- or I2-Focused Research


Tetrahydro-β-carbolines as a class are not functionally interchangeable. The position and identity of the aryl ring substituent exert a dominant, quantifiable influence on receptor affinity and selectivity. The unsubstituted parent 2,3,4,9-tetrahydro-1H-β-carboline displays only micromolar affinity for 5-HT2A receptors (Ki ≈ 3000 nM), whereas introduction of a bromine atom at the 8-position elevates affinity by approximately two orders of magnitude (Ki ≈ 22 nM), a >130-fold improvement [1]. Furthermore, the 8-bromo substitution delivers a distinct selectivity fingerprint: the compound binds I2 imidazoline receptors with single-digit nanomolar potency (Ki = 3.6 nM), outperforming both the unsubstituted scaffold and the 5-bromo positional isomer [2]. These quantitative divergences mean that substituting an alternative THBC—such as the 8-methoxy, 5-bromo, or unsubstituted derivative—will produce materially different target engagement profiles and pharmacodynamic outcomes, rendering inter-compound substitution scientifically invalid without re-validation [3].

8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline: Quantitative Comparator Evidence for Scientific Procurement Decisions


5-HT2A Receptor Affinity: >130-Fold Enhancement Over Unsubstituted Parent THBC

The 8-bromo substituent elevates 5-HT2A receptor binding affinity by more than 130-fold compared to the unsubstituted 2,3,4,9-tetrahydro-1H-β-carboline scaffold. The target compound displays a Ki of 22 nM (cloned rat 5-HT2A, [3H]-ketanserin displacement), whereas the unsubstituted parent yields a Ki of approximately 3000 nM under comparable assay conditions [1][2]. This enhancement is consistent with the broader finding that 8-substituted bromo derivatives of THBC bind with 20- to >150-fold increased affinity at 5-HT2A receptors relative to their unsubstituted counterparts [3].

Serotonin 5-HT2A receptor Radioligand binding Structure-affinity relationship

5-HT2A Affinity: 8-Bromo vs. 5-Bromo Positional Isomer Shows >8-Fold Superiority

The position of bromine substitution on the tetrahydro-β-carboline ring system critically determines 5-HT2A affinity. The 8-bromo isomer (target compound) achieves a Ki of 22 nM at the rat 5-HT2A receptor, whereas the 5-bromo positional isomer (5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline, CHEMBL6426) exhibits a Ki of <180 nM under comparable conditions [1][2]. This represents at least an 8-fold affinity advantage for the 8-substituted regioisomer, consistent with the structure–affinity relationship reported by Grella et al., where 8-substituted bromo derivatives consistently outperformed other ring positions [3].

Serotonin receptor Positional isomer Halogen SAR

I2 Imidazoline Receptor Affinity: 8-Bromo Derivative Achieves Single-Digit Nanomolar Ki (3.6 nM), Outperforming Both Unsubstituted and 5-Bromo Analogs

In the 1,2,3,4-tetrahydro-β-carboline series, the 8-bromo-substituted compound (designated 11b in the primary reference) binds recombinant I2 imidazoline receptors with a Ki of 3.6 nM. This represents a 2.6-fold improvement over the unsubstituted THBC (Ki = 9.4 nM) and a 1.5-fold improvement over the 5-bromo analogue (Ki = 5.4 nM) [1]. The I2 binding site has been proposed as an allosteric site on monoamine oxidase enzymes, making this affinity differential relevant for studies at the intersection of serotonin pharmacology and MAO regulation [1].

Imidazoline I2 receptor Monoamine oxidase CNS pharmacology

5-HT2A vs. 5-HT2C Selectivity: 8-Bromo Substitution Yields ~2.2-Fold 5-HT2A Preference, Distinct from Methoxy Congeners

The 8-bromo compound binds both 5-HT2A (Ki = 22 nM) and 5-HT2C (Ki = 48 nM) receptors, yielding a 5-HT2A/5-HT2C selectivity ratio of approximately 2.2 [1]. This contrasts with the 8-methoxy analogue (8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline), which displays a Ki of 1270 nM at 5-HT2C and a reported Ki of ~640 nM at 5-HT2A, resulting in a reversed selectivity profile (~0.5-fold 5-HT2A preference) [2][3]. The bromine atom's larger van der Waals radius and altered electronic properties thus not only enhance absolute affinity but also qualitatively reshape the subtype selectivity landscape relative to oxygen-based substituents.

Serotonin receptor subtype selectivity 5-HT2C Functional selectivity

Druglikeness and Physicochemical Profile: Predicted CNS Drug-Like Properties Differentiate 8-Bromo-THBC from Heavier or More Polar Congeners

The 8-bromo derivative possesses a predicted logP (octanol-water partition coefficient) of 2.10 (ACD/Labs), a topological polar surface area (TPSA) of 28 Ų, zero hydrogen-bond donors, two hydrogen-bond acceptors, and zero rotatable bonds . These parameters place the compound within favorable CNS drug-likeness space: logP between 1 and 3, TPSA < 60 Ų, molecular weight (251.12 Da) well below 400. In contrast, the 8-methoxy analogue presents a slightly lower logP (~1.5–1.8 predicted range) and altered hydrogen-bonding capacity, while the unsubstituted parent has a lower logP (~1.5) and lacks the polarizable bromine atom that can participate in halogen bonding [1]. The bromine atom's contribution to lipophilicity and potential halogen-bond interactions represents a distinct physicochemical signature that cannot be replicated by methoxy, chloro, or fluoro substitution at the same position.

Physicochemical properties CNS druglikeness LogP In silico ADME

Patent-Backed Scaffold Validation: 8-Substituted THBCs Recognized as Privileged 5-HT2 Receptor Ligands

Eli Lilly and Company's US Patent 5,631,265 explicitly claims 8-substituted tetrahydro-β-carboline compounds as high-affinity ligands for 5-HT2 receptors, with bromo enumerated as a preferred substituent at the 8-position [1]. The patent discloses that 8-substituted derivatives possess 'useful central nervous system activity' and demonstrates their application in modulating 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes. While the generic Markush structures encompass multiple halogen substituents, the bromo substituent is specifically named in preferred embodiments, and the exemplified compounds with sub-micromolar 5-HT2 affinity rely on bromine or alkyl substitution at the 8-position [1]. This patent validation distinguishes the 8-bromo substitution pattern from other halogenation positions (e.g., 5-bromo or 7-bromo) that lack equivalent focused patent support.

Patent landscape 5-HT2 receptor CNS therapeutic area Intellectual property

8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline: Evidence-Derived Application Scenarios for Scientific and Industrial Procurement


Serotonin 5-HT2A Receptor Radioligand Binding Assays Requiring High-Affinity Tool Compound

With a 5-HT2A Ki of 22 nM—representing a >130-fold improvement over the unsubstituted THBC scaffold—the 8-bromo derivative is suitable as a reference ligand or displacement probe in 5-HT2A competitive binding studies [1]. Its ~2.2-fold selectivity for 5-HT2A over 5-HT2C makes it preferable to the 8-methoxy analogue (Ki = 640 nM at 5-HT2A) when nanomolar-range affinity is required to detect subtle changes in receptor density or ligand competition [2]. Researchers can use the compound at concentrations 30- to 100-fold lower than unsubstituted or methoxy-substituted THBCs, conserving material in large-scale screening campaigns.

Imidazoline I2 Receptor Pharmacological Characterization and MAO Allosteric Site Probing

The 8-bromo compound's Ki of 3.6 nM at I2 imidazoline receptors—the highest affinity reported among mono-halogenated THBC congeners in the 2004 Glennon study—positions it as a lead probe for investigating the I2 binding site's role in monoamine oxidase regulation [1]. Its 2.6-fold advantage over unsubstituted THBC and 1.5-fold advantage over the 5-bromo isomer enables more definitive competition binding experiments at low nanomolar concentrations, reducing non-specific binding artefacts that can confound interpretation at higher ligand concentrations.

Synthetic Diversification via Palladium-Catalyzed Cross-Coupling at the C8 Bromine Handle

The aryl bromide at the 8-position serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling late-stage diversification of the β-carboline scaffold [1]. This synthetic utility is absent in the unsubstituted, methoxy, or fluoro analogues, making the 8-bromo compound a strategically valuable building block for medicinal chemistry libraries targeting 5-HT2 or I2 receptors. The predicted logP of 2.10 and TPSA of 28 Ų further support the CNS drug-likeness of elaborated derivatives [2].

CNS Drug Discovery Programs Leveraging Patent-Validated 8-Substituted THBC Chemical Space

The Eli Lilly patent US 5,631,265 establishes the 8-substituted tetrahydro-β-carboline framework as a recognized pharmacophore for 5-HT2 receptor modulation, with bromo explicitly listed among preferred substituents [1]. Pharmaceutical R&D teams initiating 5-HT2A or 5-HT2C-targeted programs can anchor their SAR exploration on the 8-bromo derivative as a commercially available, patent-documented starting point, reducing the synthetic burden associated with de novo scaffold construction. The patent's disclosure of central nervous system applications also provides a regulatory and IP framework for industrial lead optimization efforts.

Quote Request

Request a Quote for 8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.